
N-(1-methylbutyl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methylbutyl)-2-phenoxyacetamide, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. MPAA is a member of the phenoxyacetamide family, which has been extensively studied for their biological and pharmacological properties.
Mécanisme D'action
The mechanism of action of N-(1-methylbutyl)-2-phenoxyacetamide is not fully understood, but it is believed to act through multiple pathways. In medicine, N-(1-methylbutyl)-2-phenoxyacetamide has been shown to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins, a group of compounds that play a role in inflammation and pain. N-(1-methylbutyl)-2-phenoxyacetamide has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of leukotrienes, which are also involved in inflammation.
In agriculture, N-(1-methylbutyl)-2-phenoxyacetamide is believed to act by inhibiting the activity of certain enzymes involved in the biosynthesis of fatty acids, which are essential for the growth and development of plants.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-methylbutyl)-2-phenoxyacetamide depend on the dose and route of administration. In medicine, N-(1-methylbutyl)-2-phenoxyacetamide has been shown to have anti-inflammatory and analgesic effects, which could be beneficial for the treatment of pain and inflammation-related disorders. N-(1-methylbutyl)-2-phenoxyacetamide has also been shown to have a low toxicity profile, making it a potential candidate for drug development.
In agriculture, N-(1-methylbutyl)-2-phenoxyacetamide has been shown to have herbicidal effects, which could be beneficial for weed control. However, the use of N-(1-methylbutyl)-2-phenoxyacetamide in agriculture could have potential negative effects on the environment and human health, and further studies are needed to assess its safety.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-methylbutyl)-2-phenoxyacetamide has several advantages for lab experiments, including its low toxicity profile, ease of synthesis, and potential applications in various fields. However, N-(1-methylbutyl)-2-phenoxyacetamide also has some limitations, including its limited solubility in water and potential instability under certain conditions.
Orientations Futures
There are several future directions for the study of N-(1-methylbutyl)-2-phenoxyacetamide, including:
1. Further studies on the mechanism of action of N-(1-methylbutyl)-2-phenoxyacetamide in medicine, agriculture, and material science.
2. Development of new drug formulations using N-(1-methylbutyl)-2-phenoxyacetamide as a drug carrier.
3. Optimization of the synthesis method for N-(1-methylbutyl)-2-phenoxyacetamide to improve yield and purity.
4. Assessment of the safety and environmental impact of N-(1-methylbutyl)-2-phenoxyacetamide in agriculture.
5. Development of new applications for N-(1-methylbutyl)-2-phenoxyacetamide in material science, such as the modification of polymers for improved properties.
In conclusion, N-(1-methylbutyl)-2-phenoxyacetamide is a chemical compound that has potential applications in various fields such as medicine, agriculture, and material science. Further studies are needed to fully understand its mechanism of action and potential benefits and limitations.
Méthodes De Synthèse
N-(1-methylbutyl)-2-phenoxyacetamide can be synthesized by reacting 1-methylbutylamine with phenoxyacetic acid in the presence of a catalyst and solvent. The reaction proceeds through the formation of an intermediate, which is then converted into the final product through a series of steps. The yield and purity of N-(1-methylbutyl)-2-phenoxyacetamide can be optimized by controlling the reaction conditions such as temperature, pressure, and reaction time.
Applications De Recherche Scientifique
N-(1-methylbutyl)-2-phenoxyacetamide has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-(1-methylbutyl)-2-phenoxyacetamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. N-(1-methylbutyl)-2-phenoxyacetamide has also been studied for its potential use as a drug carrier due to its ability to form stable complexes with certain drugs.
In agriculture, N-(1-methylbutyl)-2-phenoxyacetamide has been shown to have herbicidal properties, making it a potential candidate for weed control. N-(1-methylbutyl)-2-phenoxyacetamide has also been studied for its potential use as a growth regulator for crops, which could lead to increased yield and quality.
In material science, N-(1-methylbutyl)-2-phenoxyacetamide has been studied for its potential use as a polymer modifier, which could lead to improved mechanical properties and stability.
Propriétés
Formule moléculaire |
C13H19NO2 |
|---|---|
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
N-pentan-2-yl-2-phenoxyacetamide |
InChI |
InChI=1S/C13H19NO2/c1-3-7-11(2)14-13(15)10-16-12-8-5-4-6-9-12/h4-6,8-9,11H,3,7,10H2,1-2H3,(H,14,15) |
Clé InChI |
ADJRZWSPFYESOJ-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)COC1=CC=CC=C1 |
SMILES canonique |
CCCC(C)NC(=O)COC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



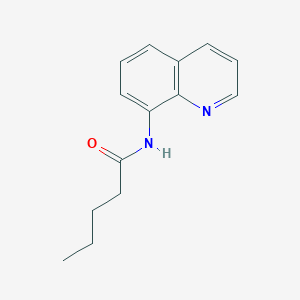
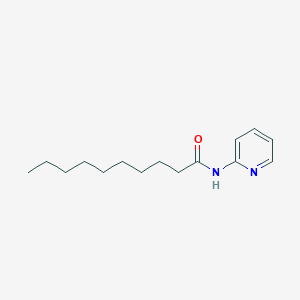

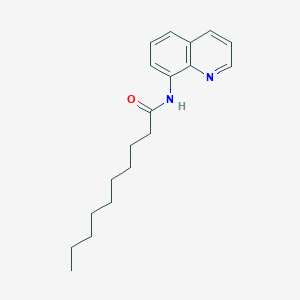
![N-[4-(acetylamino)phenyl]decanamide](/img/structure/B290960.png)
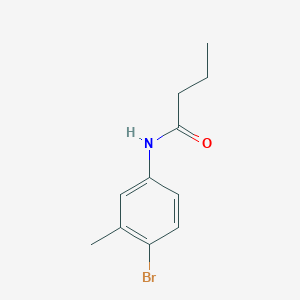



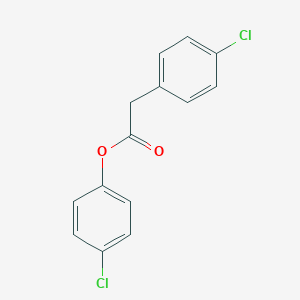

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1-naphthyloxy)acetamide](/img/structure/B290973.png)
![Dimethyl 5-[(4-phenylbutanoyl)amino]isophthalate](/img/structure/B290974.png)
